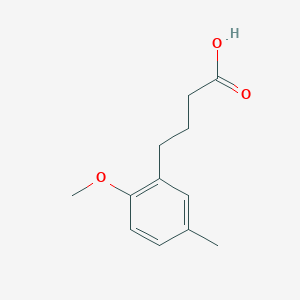
4-(2-Methoxy-5-methylphenyl)butanoic acid
概要
説明
4-(2-Methoxy-5-methylphenyl)butanoic acid, also known as fenbufen, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It belongs to the class of arylpropionic acid derivatives, which are known for their analgesic and anti-inflammatory properties. Fenbufen is a racemic mixture of two enantiomers, R and S, with the S-enantiomer being more active.
作用機序
Fenbufen exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX and lipoxygenase. This leads to a decrease in the production of prostaglandins and other inflammatory mediators, resulting in a reduction in pain and inflammation.
Biochemical and Physiological Effects
Fenbufen has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. It also inhibits the release of histamine, a mediator of allergic reactions. Fenbufen has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
Fenbufen has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, 4-(2-Methoxy-5-methylphenyl)butanoic acid has some limitations as well. It has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. It can also interfere with the results of some laboratory tests, such as those measuring liver function.
将来の方向性
There are several future directions for research on 4-(2-Methoxy-5-methylphenyl)butanoic acid. One area of interest is its potential use in the treatment of Alzheimer's disease. Fenbufen has been shown to reduce the production of beta-amyloid, a protein that is thought to play a role in the development of Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer. Fenbufen has been shown to inhibit the growth of some cancer cells, although more research is needed in this area. Additionally, further research is needed to determine the long-term safety and efficacy of 4-(2-Methoxy-5-methylphenyl)butanoic acid.
科学的研究の応用
Fenbufen has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins, which are mediators of pain and inflammation. Fenbufen also inhibits the activity of lipoxygenase, another enzyme involved in the production of inflammatory mediators.
特性
IUPAC Name |
4-(2-methoxy-5-methylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9-6-7-11(15-2)10(8-9)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXBQKDUQJHCEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300319 | |
| Record name | 4-(2-methoxy-5-methylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-5-methylphenyl)butanoic acid | |
CAS RN |
58404-64-1 | |
| Record name | NSC135930 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-methoxy-5-methylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


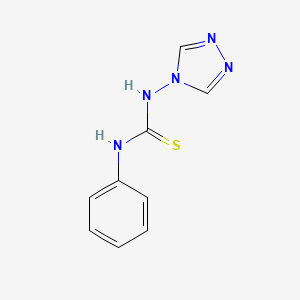
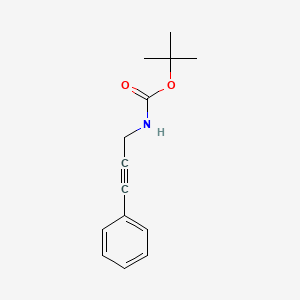

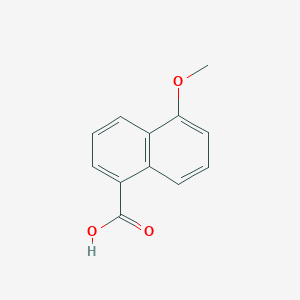

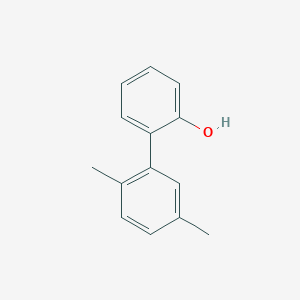
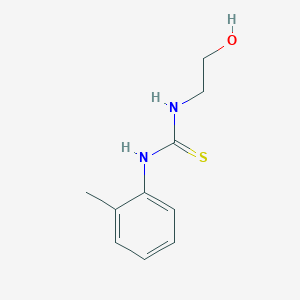
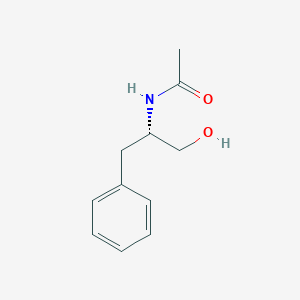
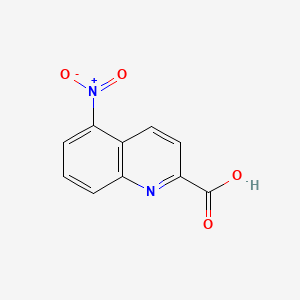
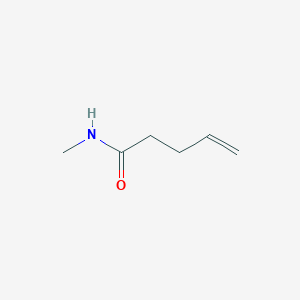
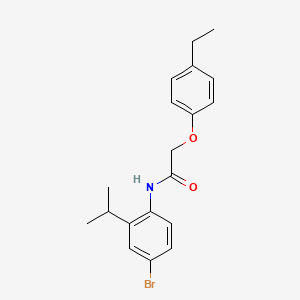
![2-[(4-Methylbenzoyl)amino]benzamide](/img/structure/B3060561.png)

